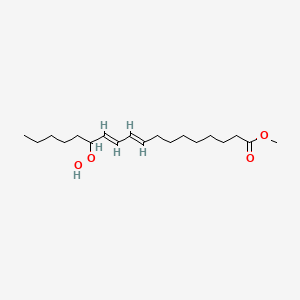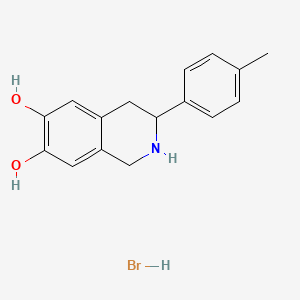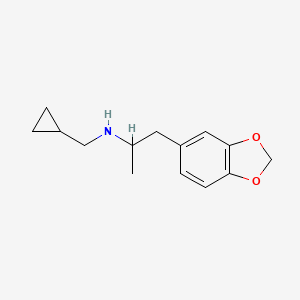
Methylenedioxycyclopropylmethylamphetamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylenedioxycyclopropylmethylamphetamine, also known as 3,4-methylenedioxy-N-cyclopropylmethylamphetamine, is a lesser-known psychedelic drug. It is the N-cyclopropylmethyl derivative of MDMA (3,4-methylenedioxy-N-methylamphetamine). This compound was first synthesized by Alexander Shulgin and is mentioned in his book “Phenethylamines I Have Known And Loved” (PiHKAL). This compound is known for producing few to no effects, and very little data exists about its pharmacological properties, metabolism, and toxicity .
准备方法
The synthesis of methylenedioxycyclopropylmethylamphetamine involves several steps. The starting material is typically safrole, which undergoes a series of chemical reactions to form the final product. The synthetic route includes the following steps:
Isomerization of Safrole: Safrole is isomerized to isosafrole using a base such as potassium hydroxide.
Oxidation: Isosafrole is oxidized to form 3,4-methylenedioxyphenyl-2-propanone (MDP2P) using an oxidizing agent like potassium permanganate.
Reductive Amination: MDP2P undergoes reductive amination with cyclopropylmethylamine in the presence of a reducing agent such as sodium cyanoborohydride to form this compound.
化学反应分析
Methylenedioxycyclopropylmethylamphetamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield secondary amines or alcohols, depending on the reducing agent used, such as lithium aluminum hydride.
Substitution: The methylenedioxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed .
科学研究应用
Methylenedioxycyclopropylmethylamphetamine has limited scientific research applications due to its minimal psychoactive effects and lack of extensive pharmacological data. it can be used in the following areas:
Chemistry: As a reference compound in the study of substituted amphetamines and their derivatives.
Biology: For investigating the interactions of substituted amphetamines with biological systems.
Medicine: Potentially as a tool for studying the effects of psychoactive substances on the central nervous system.
Industry: Limited industrial applications due to its restricted status and minimal effects.
作用机制
The exact mechanism of action of methylenedioxycyclopropylmethylamphetamine is not well understood due to the lack of extensive research. it is believed to interact with the central nervous system similarly to other substituted amphetamines. The compound likely affects the release and reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to altered mood and perception .
相似化合物的比较
Methylenedioxycyclopropylmethylamphetamine is similar to other substituted amphetamines, such as:
MDMA (3,4-methylenedioxy-N-methylamphetamine): Known for its psychoactive effects and use as a recreational drug.
MDA (3,4-methylenedioxyamphetamine): Another psychoactive compound with similar effects to MDMA.
Methylenedioxyethylamphetamine (MDEA): A less potent psychoactive compound compared to MDMA.
This compound is unique due to its N-cyclopropylmethyl substitution, which results in minimal psychoactive effects compared to its analogs .
属性
CAS 编号 |
22698-08-4 |
|---|---|
分子式 |
C14H19NO2 |
分子量 |
233.31 g/mol |
IUPAC 名称 |
1-(1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)propan-2-amine |
InChI |
InChI=1S/C14H19NO2/c1-10(15-8-11-2-3-11)6-12-4-5-13-14(7-12)17-9-16-13/h4-5,7,10-11,15H,2-3,6,8-9H2,1H3 |
InChI 键 |
AEIQNPMGFQNZNV-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NCC3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



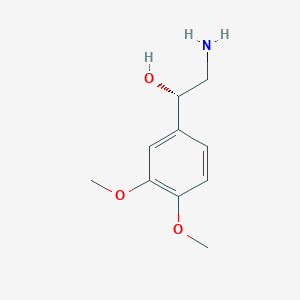
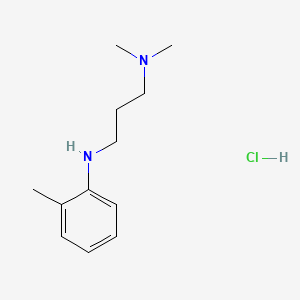
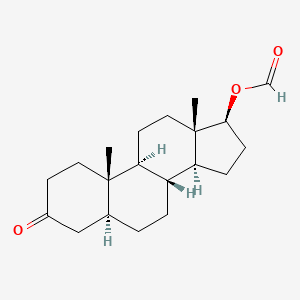
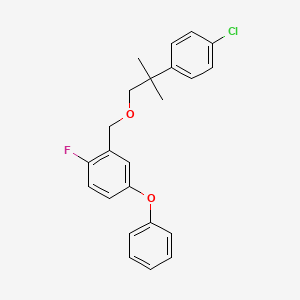

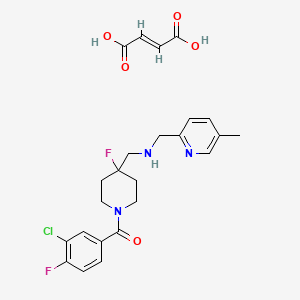
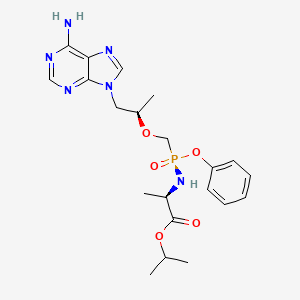
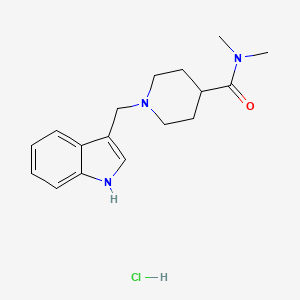

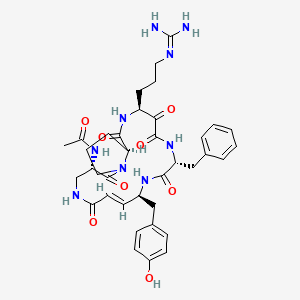
![5-(3-amino-2-methylsulfanyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12770162.png)
